Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride
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Description
Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride is a useful research compound. Its molecular formula is C51H53Cl2O4P2RuS-3 and its molecular weight is 995.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar ruthenium complexes have been studied for their anti-metastatic activities , suggesting that they may target cancer cells.
Mode of Action
It is known that ruthenium complexes can interact with various biomolecules within cells , which could contribute to their observed effects.
Biochemical Pathways
The anti-metastatic activities of similar ruthenium complexes suggest that they may influence pathways related to cell proliferation and migration .
Result of Action
Similar ruthenium complexes have demonstrated anti-metastatic properties , suggesting that they may inhibit the spread of cancer cells.
Action Environment
It is known that the complex is a red-colored, diamagnetic solid , which suggests that its stability and activity may be influenced by factors such as temperature and light exposure.
Properties
CAS No. |
944451-29-0 |
---|---|
Molecular Formula |
C51H53Cl2O4P2RuS-3 |
Molecular Weight |
995.9 g/mol |
IUPAC Name |
carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;sulfane;chloride |
InChI |
InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru.H2S/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;;1H2/q;;3*-1;;;+2;/p-2 |
InChI Key |
KZYIXVZUDNCDQM-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.S.[Cl-].Cl[Ru+] |
solubility |
not available |
Origin of Product |
United States |
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